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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Product Overview & Chemical Identity
Important Disambiguation: UBP512 (9-iodophenanthrene-3-carboxylic acid) is a selective

NMDA receptor allosteric modulator.[1] It acts as a potentiator (positive allosteric modulator) at

GluN1/GluN2A receptors and an inhibitor at GluN1/GluN2C/D receptors.[1]

Note: Do not confuse with UBP302 or UBP310, which are Kainate receptor antagonists.[1]

Property Detail

Chemical Name 9-iodophenanthrene-3-carboxylic acid

Molecular Weight 348.14 g/mol

Formula C₁₅H₉IO₂

Physical State Off-white to yellow solid

Primary Target NMDA Receptor (GluN2A selective PAM)
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Solubility Profile & Stock Preparation
UBP512 is a hydrophobic aromatic carboxylic acid.[1] Its solubility is heavily dependent on pH

and solvent polarity.[1]

Solubility Data Table
Solvent Solubility Limit Comments

DMSO ~50–100 mM
Recommended for Stock.

Stable at -20°C.

Water (Neutral) < 0.1 mM
Practically insoluble as the free

acid.[1]

Water (with Base) ~10–20 mM

Soluble if converted to sodium

salt (add 1.0–1.1 eq.[1]

NaOH).[1]

Ethanol ~5–10 mM

Low solubility; not

recommended for high-

concentration stocks.[1]

Protocol A: Preparation of 50 mM DMSO Stock Solution
Use this method for in vitro slice recordings or cellular assays where high dilution factors

(>1:1000) are possible.

Weigh: Accurately weigh 17.4 mg of UBP512.

Dissolve: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

Agitate: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at

35°C for 5 minutes.

Aliquot: Dispense into light-protective amber vials (20–50 µL aliquots) to avoid freeze-thaw

cycles.

Store: Store at -20°C (stable for 6 months).
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In Vivo Vehicle Formulation
For animal studies, DMSO concentration must be minimized (<10% typically) to avoid vehicle

toxicity.[1] Because UBP512 is a carboxylic acid, pH adjustment is the critical variable for

aqueous stability.[1]

Decision Tree: Choosing Your Vehicle

Start: In Vivo Formulation

Route of Administration?

IP / SC Injection

IV Injection

Required Conc > 5 mg/mL?

Method 1: Sodium Salt
(Saline + NaOH)

Strict pH control required

Yes (High Conc)

Method 2: Co-Solvent
(DMSO/PEG400/Saline)

No (Low Conc)

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal vehicle based on administration route and

required concentration.

Protocol B: Sodium Salt Conversion (Recommended for Aqueous
Injection)
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This method converts the insoluble free acid into the water-soluble sodium salt in situ.[1]

Calculate: Determine the moles of UBP512 required.

Base Addition: Add 1.0 to 1.1 molar equivalents of NaOH (using a 1M NaOH stock).

Example: To dissolve 3.48 mg (10 µmol) UBP512, add 10 µL of 1M NaOH.[1]

Mix: Vortex until the solid is fully wetted and begins to dissolve.

Dilute: Slowly add PBS or Saline to the final volume.

pH Check: Verify pH is between 7.2 and 7.6. If the solution is cloudy, the pH may be too low

(re-protonation causes precipitation).[1] Adjust carefully with dilute NaOH.

Protocol C: Co-Solvent System (Alternative)
Use if pH manipulation is contraindicated.[1]

Formulation: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

Step-by-Step:

Dissolve UBP512 in DMSO (100% of calculated DMSO volume).[1]

Add PEG400 and vortex.[1]

Add Tween 80 and vortex.[1]

Slowly add warm Saline (37°C) while vortexing.

Troubleshooting & FAQs
Q1: My UBP512 precipitated when I added the DMSO stock to my
ACSF (Artificial Cerebrospinal Fluid). Why?
Diagnosis: This is the "Crash-Out" effect.[1] UBP512 is hydrophobic.[1] When a concentrated

DMSO stock (e.g., 50 mM) hits a highly aqueous, high-salt buffer (ACSF), the local solubility

drops instantly.[1] Solution:
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Serial Dilution: Do not jump from 50 mM

10 µM in one step. Dilute the stock 1:10 in pure water or PEG first, then add to ACSF.[1]

Sonicate the Buffer: Pre-warm the ACSF to 30°C and sonicate during the addition of the

drug.

Check pH: Ensure your ACSF is properly oxygenated (bubbled with carbogen) and pH is 7.

[1]4. Acidic shifts can force precipitation.[1]

Q2: Can I use UBP512 to block Kainate receptors?
Answer:No. UBP512 is an NMDA receptor modulator.[1]

For GluK1 (GluR5) antagonism, use UBP302 or UBP310.[1]

Using UBP512 will potentiate GluN2A-containing NMDA receptors, potentially confounding

your excitability data.[1]

Q3: The solution turned yellow. Is it degraded?
Answer: Not necessarily.[1] Phenanthrene derivatives often exhibit a yellow tint in solution,

especially at higher concentrations or alkaline pH.[1] However, if the color shifts to dark brown

or orange, oxidation may have occurred.[1] Always prepare fresh for critical in vivo

experiments.

Mechanism of Action Diagram
Understanding the specific binding mode helps explain why UBP512 requires specific handling

(it binds to the LBD interface).[1]

UBP512
(Phenanthrene Derivative) NMDA Receptor

Binds Allosterically

GluN2A Subunit
(LBD Interface)Selectivity

GluN2C/D Subunit

Potentiation
(Increased Open Probability)

Positive Modulation

Inhibition
(Reduced Current)

Negative Modulation

Click to download full resolution via product page
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Caption: UBP512 acts as a bidirectional modulator depending on the specific NMDA receptor

subunit composition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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